Imidazo[1,5-a]pyridine-5-carboxylic acid
Overview
Description
Imidazo[1,5-a]pyridine-5-carboxylic acid is a chemical compound with the molecular formula C8H6N2O2 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals . The compound is a yellow solid and is stored at temperatures between 0-8°C .
Synthesis Analysis
The synthesis of this compound has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H6N2O2 . The InChI code for the compound is 1S/C8H6N2O2/c11-8(12)7-3-1-2-6-4-9-5-10(6)7/h1-5H, (H,11,12) .Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions. For instance, it has been found that the imidazo[1,5-a]pyrimidine core can convert into 3H-imidazo[4,5-b]pyridine under acidic conditions . This process, which involves the cleavage of a C–N bond and the formation of a C–C bond, can be considered as a new version of Dimroth rearrangement .Physical And Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 162.15 . The compound should be stored at temperatures between 0-8°C .Scientific Research Applications
Agrochemicals and Pharmaceuticals
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .
Materials Science
This class of aromatic heterocycles has great potential in materials science . Their unique chemical structure and versatility make them suitable for various applications in this field .
Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives have been used in the development of optoelectronic devices . Their luminescent properties make them ideal for such applications .
Sensors
Imidazo[1,5-a]pyridine-based compounds have been used in the creation of sensors . Their ability to serve as chelating ligands for metallic ions contributes to the development of on–off-type sensors .
Anti-Cancer Drugs
There has been promising innovation in the use of imidazo[1,5-a]pyridine derivatives in the pharmaceutical field, particularly in the development of anti-cancer drugs .
Confocal Microscopy and Imaging
Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . Their emissive properties make them suitable candidates as cell membrane probes .
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridine-5-carboxylic acid is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been found to bind to enzymes such as COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response, making them a key target for anti-inflammatory drugs .
Mode of Action
The compound interacts with its targets, primarily the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s molecular weight (162.15 Da ) suggests it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
The primary result of the action of this compound is the reduction of inflammation . By inhibiting the activity of COX-1 and COX-2 enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 0-8°C . Additionally, the compound’s efficacy can be influenced by the physiological environment, including pH and the presence of other molecules.
Safety and Hazards
The safety information for Imidazo[1,5-a]pyridine-5-carboxylic acid indicates that it is classified under the GHS07 category . The hazard statements include H302, H315, and H319 . Precautionary measures include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .
Future Directions
The future directions for research on Imidazo[1,5-a]pyridine-5-carboxylic acid could involve further exploration of its synthesis methods, as well as its potential applications in pharmaceuticals and agrochemicals . Additionally, more studies could be conducted to understand its mechanism of action and potential therapeutic benefits .
properties
IUPAC Name |
imidazo[1,5-a]pyridine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-3-1-2-6-4-9-5-10(6)7/h1-5H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWQOKTUOLEQGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680915 | |
Record name | Imidazo[1,5-a]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885276-19-7 | |
Record name | Imidazo[1,5-a]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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